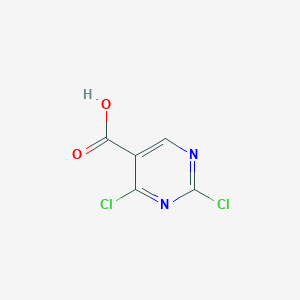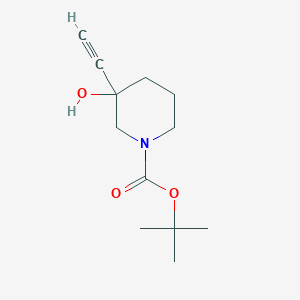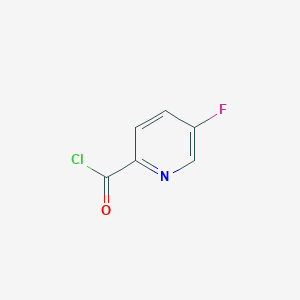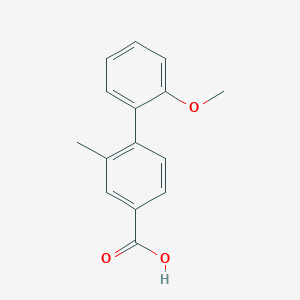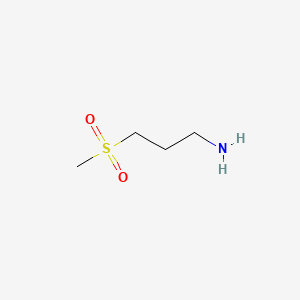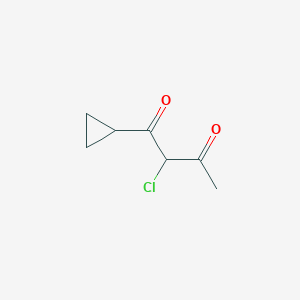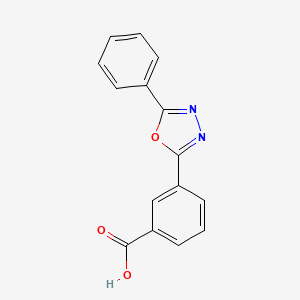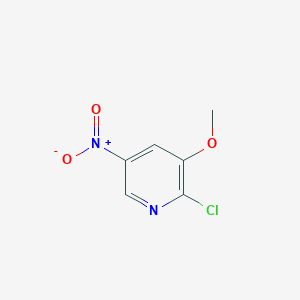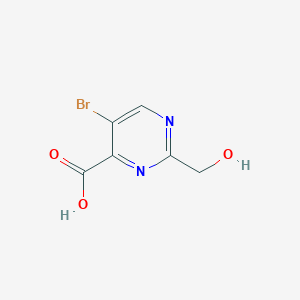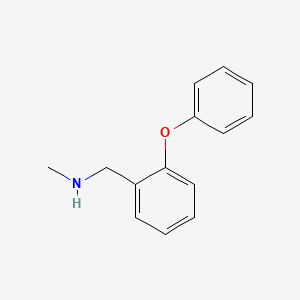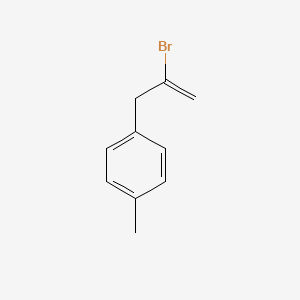
2-Bromo-3-(4-methylphenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(4-methylphenyl)-1-propene is an organic compound with the molecular formula C10H11Br It is a brominated derivative of propene, featuring a bromine atom attached to the second carbon and a 4-methylphenyl group attached to the third carbon
作用机制
Target of Action
It is known that organoboron compounds, which this compound can potentially be converted into, are highly valuable building blocks in organic synthesis .
Mode of Action
Organoboron compounds, which this compound can potentially be converted into, can be transformed into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
It is known that organoboron compounds, which this compound can potentially be converted into, are involved in various borylation approaches . These include the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methylphenyl)-1-propene typically involves the bromination of 3-(4-methylphenyl)-1-propene. One common method is the addition of bromine (Br2) to the double bond of 3-(4-methylphenyl)-1-propene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
化学反应分析
Types of Reactions
2-Bromo-3-(4-methylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted derivatives.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or bromine (Br2) in inert solvents.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products
Substitution: Formation of 3-(4-methylphenyl)-1-propanol or 3-(4-methylphenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(4-methylphenyl)propane.
Elimination: Formation of 3-(4-methylphenyl)-1-propene.
科学研究应用
2-Bromo-3-(4-methylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential biological activities.
相似化合物的比较
Similar Compounds
2-Bromo-1-phenylpropene: Similar structure but lacks the methyl group on the phenyl ring.
3-Bromo-1-phenylpropene: Bromine atom is attached to a different carbon in the propene chain.
2-Chloro-3-(4-methylphenyl)-1-propene: Chlorine atom instead of bromine.
属性
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESFFGOSQKMMCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641126 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-21-7 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)
